![molecular formula C16H26O3S B14382320 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-04-6](/img/structure/B14382320.png)
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a methanesulfonyl hexyl ether and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Ether: The initial step involves the reaction of 6-bromohexanol with sodium methanesulfonate to form 6-(methanesulfonyl)hexanol.
Etherification: The 6-(methanesulfonyl)hexanol is then reacted with 2-(propan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding hexyl ether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hexyl ether derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(methyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of both the methanesulfonyl group and the isopropyl group, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Propriétés
Numéro CAS |
90184-04-6 |
|---|---|
Formule moléculaire |
C16H26O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(6-methylsulfonylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O3S/c1-14(2)15-10-6-7-11-16(15)19-12-8-4-5-9-13-20(3,17)18/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
Clé InChI |
SBAHTRGJRIDXLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OCCCCCCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


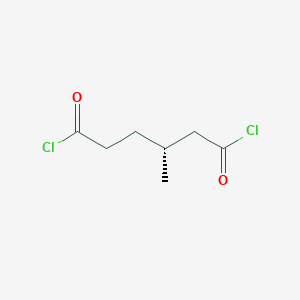



![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
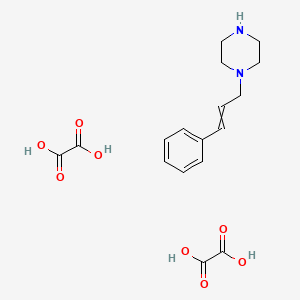
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
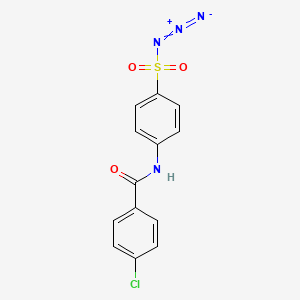

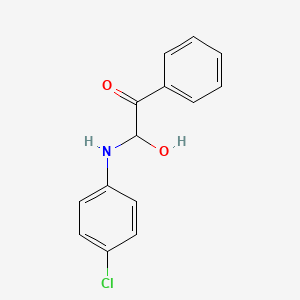
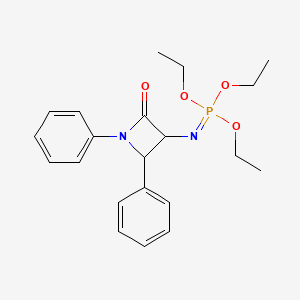


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
